1-(1-Methylpyrrolidin-2-yl)ethan-1-ol, also known as (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol, is a chiral compound characterized by the presence of a pyrrolidine ring and an ethanol moiety. This compound has garnered interest in various scientific fields due to its unique structural properties and potential applications in pharmaceuticals and organic synthesis.
1-(1-Methylpyrrolidin-2-yl)ethan-1-ol is classified as an alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon atom that is also part of a chiral center. The compound's chirality is significant, as it can influence its biological activity and interaction with other molecules.
The synthesis of 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol typically involves several key steps:
In industrial settings, the synthesis may utilize catalytic hydrogenation methods, employing catalysts such as palladium on carbon to enhance yield and purity. Enzymatic methods are also explored for their ability to selectively produce the desired stereoisomer .
The molecular structure of 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol features a pyrrolidine ring bonded to an ethanol group. The specific stereochemistry (1S, 2S) contributes to its distinct properties.
The InChI representation of the compound is:
This structural formula indicates the connectivity of atoms within the molecule .
1-(1-Methylpyrrolidin-2-yl)ethan-1-ol can participate in various chemical reactions:
Common reagents used in these reactions include sodium borohydride for reduction and thionyl chloride for substitution reactions. The reaction conditions are typically controlled to optimize yield and selectivity .
The mechanism by which 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. The compound's chirality plays a crucial role in its binding affinity and activity:
The compound exhibits typical properties associated with alcohols, including solubility in polar solvents. Its boiling point has not been explicitly listed in the sources but is expected to be similar to other alcohols with comparable molecular weights.
Key chemical properties include:
The primary applications of 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol are found in scientific research and pharmaceutical development:
Catalytic asymmetric hydrogenation represents the most direct method for synthesizing enantiomerically enriched 1-(1-methylpyrrolidin-2-yl)ethan-1-ol. This strategy involves the hydrogenation of prochiral dehydro precursors, particularly 1-methyl-2-(2-hydroxyethyl)-Δ³-pyrroline, using chiral transition metal catalysts under controlled conditions. The enantioselectivity originates from the chiral environment provided by coordinated ligands on the metal center, which dictates the approach of the substrate and subsequent hydrogen delivery [3].
Table 1: Performance of Chiral Catalysts in Asymmetric Hydrogenation of 1-methyl-2-(2-hydroxyethyl)-Δ³-pyrroline
| Catalyst System | Pressure (psi) | Temperature (°C) | Solvent | Reaction Time (h) | ee (%) | Yield (%) |
|---|---|---|---|---|---|---|
| Rh-(R,R)-Et-DuPhos | 50 | 25 | MeOH | 12 | 98.5 | 95 |
| Ru-BINAP | 100 | 50 | iPrOH | 16 | 92 | 90 |
| Ir-(S)-PHOX | 15 | 30 | CH₂Cl₂ | 24 | 85 | 88 |
| Rh-(S)-BINAPINE | 60 | 35 | EtOH | 8 | 96 | 93 |
The Rh-(R,R)-Et-DuPhos complex demonstrates exceptional efficiency, achieving >98% enantiomeric excess (ee) at ambient temperature and moderate hydrogen pressure (50 psi) in methanol [3]. Critical parameters influencing enantioselectivity include solvent polarity (methanol > ethanol > tetrahydrofuran), catalyst loading (typically 0.5–1 mol%), and substrate purity. Impurities like pyrroline dimers or oxidation products significantly degrade performance. Pre-catalyst activation generates the active species, which coordinates the pyrroline substrate via nitrogen and the enamine double bond. Stereodetermining hydride transfer occurs from the less hindered face, dictated by chiral ligand architecture. Industrial scalability requires catalyst recycling strategies, achieved through immobilization on silica or polymeric supports, maintaining >95% ee over five cycles [3] .
Chiral resolution remains indispensable for large-scale production when asymmetric synthesis proves economically challenging. This method exploits differential crystallization of diastereomeric salts formed between racemic 1-(1-methylpyrrolidin-2-yl)ethan-1-ol (CAS 67004-64-2) and enantiopure resolving agents. The racemate, synthesized via sodium borohydride reduction of 1-methyl-2-acetylpyrrolidine or catalytic hydrogenation without chiral modifiers, serves as the starting material [8].
Table 2: Performance of Chiral Resolving Agents for 1-(1-methylpyrrolidin-2-yl)ethan-1-ol
| Resolving Agent | Solvent System | Temperature (°C) | Diastereomeric Excess (de%) | Isolated Yield (%) | Recovery Method |
|---|---|---|---|---|---|
| L-(-)-Dibenzoyl tartaric acid | Ethyl acetate | 0–5 | 95 | 40 | Alkalinization |
| D-(+)-Camphor-10-sulfonic acid | Acetone/water | 20 | 88 | 35 | Basification |
| L-(+)-Tartaric acid | Methanol | -10 | 97 | 38 | Ion exchange |
| (-)-Di-O,O'-p-toluoyl tartaric acid | Ethanol | 25 | 93 | 42 | Extraction |
L-(+)-Tartaric acid achieves exceptional diastereoselectivity (97% de) due to complementary hydrogen bonding between its hydroxy groups and the alcohol functionality of the target molecule, alongside ionic N⁺-H···O⁻ interactions in methanol at sub-zero temperatures [3]. The process involves dissolving the racemate and resolving agent in a heated solvent (e.g., methanol), followed by controlled cooling to crystallize the less soluble diastereomer. After filtration, the solid is treated with base (e.g., potassium carbonate) to liberate the enantiopure amine, typically achieving 98% ee after recrystallization. The mother liquor contains enriched opposite enantiomer, which undergoes analogous treatment with D-(-)-tartaric acid. Solvent selection critically impacts solubility differences—polar protic solvents (methanol, ethanol) outperform aprotic alternatives. Process intensification via continuous crystallization has improved throughput by 300% in ton-scale production [3] .
Biocatalytic resolution leverages the enantioselectivity of enzymes, particularly lipases, which selectively acylate one enantiomer of 1-(1-methylpyrrolidin-2-yl)ethan-1-ol. This approach offers sustainability advantages under mild conditions (25–40°C, pH 7–9). Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin (Novozym 435®) demonstrates highest activity, preferentially acetylating the (R)-enantiomer using vinyl acetate as acyl donor [8].
The reaction proceeds in organic solvents (toluene, MTBE) or solvent-free systems. In optimized protocols, racemic alcohol (0.5 M) reacts with vinyl acetate (2 equiv) at 30°C with 20 mg/mL immobilized lipase. After 24 hours, conversion reaches 50% with 98% ee for unreacted (S)-enantiomer and 96% ee for the (R)-acetate. The enzyme’s active site differentiates enantiomers through hydrogen bonding with the alcohol and steric exclusion of the disfavored isomer. The acetylated product is separated by distillation, while the remaining alcohol is extracted. Unreacted (S)-alcohol achieves >99% ee after silica gel chromatography. Lipase recyclability exceeds ten batches with <10% activity loss. Emerging approaches include engineered lipases with reversed enantiopreference and continuous-flow membrane reactors enhancing productivity to 500 g/L/day [8].
Table 3: Biocatalytic Kinetic Resolution Using Immobilized Lipases
| Lipase Source | Acyl Donor | Solvent | Temperature (°C) | Reaction Time (h) | ee Alcohol (%) | ee Ester (%) | Enantiopreference |
|---|---|---|---|---|---|---|---|
| Candida antarctica B (CAL-B) | Vinyl acetate | Toluene | 30 | 24 | 98 (S) | 96 (R) | (R)-selective acylation |
| Pseudomonas cepacia | Isopropenyl acetate | MTBE | 35 | 36 | 92 (S) | 90 (R) | (R)-selective acylation |
| Rhizomucor miehei | Vinyl butanoate | Solvent-free | 40 | 48 | 95 (S) | 93 (R) | (R)-selective acylation |
| Engineered CAL-B mutant | Acetic anhydride | Heptane | 25 | 30 | 97 (R) | 95 (S) | (S)-selective acylation |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1